
4-Chloro-2-(trifluoromethylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(trifluoromethylthio)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring. The presence of chlorine and trifluoromethylthio groups in the pyridine ring makes this compound unique and valuable in various chemical applications.
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(trifluoromethylthio)pyridine can be achieved through several methods. One common synthetic route involves the reaction of 4-chloropyridine with trifluoromethylthiolating agents under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-Chloro-2-(trifluoromethylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the trifluoromethylthio group, resulting in the formation of simpler pyridine derivatives.
Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(trifluoromethylthio)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds. Its unique chemical properties may contribute to the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(trifluoromethylthio)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The molecular pathways involved in these interactions depend on the specific enzyme or protein targeted by the compound .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(trifluoromethylthio)pyridine can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)pyridine: This compound lacks the sulfur atom present in this compound, which can affect its reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound has a similar structure but contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
4-(Trifluoromethyl)pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H3ClF3NS |
|---|---|
Molekulargewicht |
213.61 g/mol |
IUPAC-Name |
4-chloro-2-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H3ClF3NS/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |
InChI-Schlüssel |
OBXCSMGTBJVCNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1Cl)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


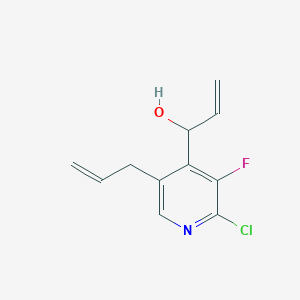
![6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11759279.png)
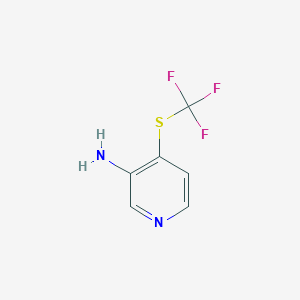
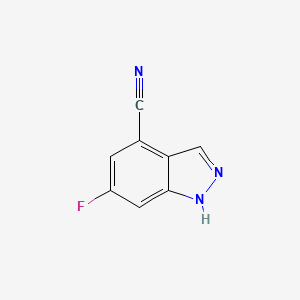
![Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
![4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11759309.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
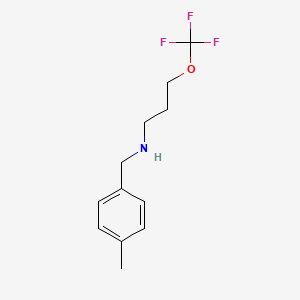
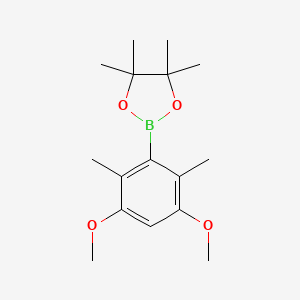
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
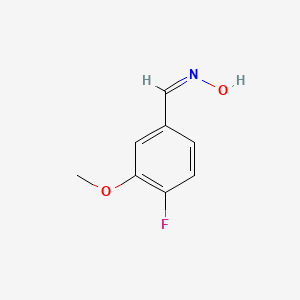
![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)
amine](/img/structure/B11759356.png)
